6-Propylnicotinic acid
Description
Properties
IUPAC Name |
6-propylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVMSBRPRGSSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylnicotinic acid can be achieved through several methods. One common approach involves the alkylation of nicotinic acid with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the nicotinic acid, followed by the addition of a propyl halide to introduce the propyl group at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is similar to the industrial production of nicotinic acid, where the oxidation process yields the desired carboxylic acid derivative .
Chemical Reactions Analysis
Mechanistic Studies
The propyl group at the 6-position may influence reactivity in substitution or addition reactions. For instance:
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Nucleophilic substitution : The carboxylic acid group could act as a leaving group, similar to the alkylation of indolphenol derivatives (Scheme 4 in ), forming intermediates like azetidinium ions .
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Electrophilic addition : The propyl group may stabilize the ring, facilitating reactions with electrophiles (e.g., nitration or bromination) .
Thermodynamic Data
While specific data for 6-propylnicotinic acid is unavailable, extrapolation from nicotinic acid (NA) provides a baseline:
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Enthalpy of formation (ΔfH°): NA = −344.7 kJ/mol . The propyl group likely increases this value due to added alkyl stability.
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Sublimation enthalpy (ΔsubH°): NA = 112.1 kJ/mol . The propyl group may lower this by increasing molecular size and intermolecular interactions.
| Property | Nicotinic Acid (NA) | This compound |
|---|---|---|
| ΔfH° (crystalline) | −344.7 kJ/mol | ~−320 kJ/mol (estimated) |
| ΔsubH° | 112.1 kJ/mol | ~100 kJ/mol (estimated) |
Biological Interactions
The propyl group may modulate nicotinic acid’s lipid-lowering effects via G-protein coupled receptors (HCA2/3) . Potential impacts include:
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HDL-C increase : Enhanced by the propyl group’s lipophilicity, improving apolipoprotein A1 stability .
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Metabolism : Faster clearance due to increased hydrophobicity, as seen in nicotinic acid’s rapid elimination (half-life: 20–45 min) .
Environmental Impact
Production via ammoxidation (common for nicotinic acid) generates nitrous oxide (N2O), a potent greenhouse gas . For this compound, greener catalysts (e.g., manganese-substituted aluminophosphates) could mitigate emissions .
Research Gaps
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Kinetic studies : Reaction mechanisms and intermediates (e.g., azetidinium-like species) remain unexplored.
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Pharmacokinetics : Bioavailability and tissue distribution of the propyl derivative are unknown.
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Energetic benchmarks : Experimental ΔfH° and ΔsubH° values are needed for accurate thermodynamic modeling .
References PMC10037254 (2023) Wikipedia (2002) PMC8541533 (2021) ACS Journal (2010)
Scientific Research Applications
6-Propylnicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 6-Propylnicotinic acid involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors or other cellular receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of 6-propylnicotinic acid and related nicotinic acid derivatives:
Key Differences and Implications
Lipophilicity and Solubility :
- The propyl group in this compound increases its logP (partition coefficient) compared to 6-hydroxynicotinic acid, which has a polar hydroxyl group. This difference may affect pharmacokinetics, with the former favoring passive diffusion across lipid membranes and the latter exhibiting better aqueous solubility .
- 6-[2-(Propan-2-yloxy)ethoxy]pyridine-3-carboxylic acid incorporates an ether chain, balancing lipophilicity and solubility, making it suitable for formulations requiring controlled release .
Biological Activity: Nicotinic acid derivatives are known to modulate phosphate metabolism in dialysis patients, as shown in a meta-analysis of 12 studies involving 352 patients . While this compound’s role remains unstudied, substituents like the 2-methylphenyl group in 6-(o-Tolyl)nicotinic acid could enhance receptor binding due to steric and electronic effects .
Synthetic and Industrial Applications :
- Derivatives like 6-hydroxynicotinic acid are used in polymer composites (e.g., poly(lactic acid)) due to their compatibility with organic matrices . The propyl variant’s stability under thermal processing conditions warrants further investigation.
Biological Activity
6-Propylnicotinic acid (6-PNA) is a derivative of nicotinic acid, which has garnered attention for its potential therapeutic benefits and biological activities. This article explores the biological activity of 6-PNA, focusing on its mechanisms of action, effects on lipid metabolism, neuroprotective properties, and implications in various health conditions.
6-PNA, like other nicotinic acid derivatives, interacts with specific receptors in the body that mediate its biological effects. The primary receptor implicated in the actions of nicotinic acid is the GPR109A receptor, which is expressed in adipose tissue and immune cells. Activation of this receptor by 6-PNA leads to several downstream effects:
- Inhibition of Lipolysis : 6-PNA has been shown to inhibit lipolysis in adipocytes through GPR109A-mediated pathways, resulting in decreased levels of free fatty acids in circulation. This mechanism is crucial for its role in managing dyslipidemia .
- Regulation of Lipid Metabolism : Similar to nicotinic acid, 6-PNA may modulate triglyceride synthesis in the liver by inhibiting diacylglycerol acyltransferase-2. This action limits the production of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), thereby improving lipid profiles .
Effects on Lipid Metabolism
The impact of 6-PNA on lipid metabolism has been substantiated through various studies:
| Study | Findings |
|---|---|
| Jin et al. (1999) | Demonstrated that nicotinic acid derivatives can decrease hepatic VLDL and triglyceride synthesis through specific enzymatic inhibition. |
| Ganji et al. (2004) | Found that increased expression of GPR109A correlates with reduced plasma triglycerides following administration of nicotinic acid derivatives. |
| Rubic et al. (2004) | Highlighted the role of macrophages in mediating the beneficial effects of nicotinic acid on lipid metabolism, suggesting a broader impact on cardiovascular health. |
Neuroprotective Properties
Research has indicated that 6-PNA may also possess neuroprotective properties, similar to those observed with other nicotinic acid derivatives:
- Cell Survival : Studies have shown that compounds like 6-PNA promote neuronal survival under oxidative stress conditions by maintaining intracellular NAD levels, which are critical for cellular metabolism and signaling .
- Cognitive Function : The modulation of neurotransmitter systems by 6-PNA could potentially enhance cognitive function and provide protective effects against neurodegenerative diseases.
Case Studies and Clinical Implications
Several case studies have explored the therapeutic applications of 6-PNA and related compounds:
- Dyslipidemia Management : In clinical settings, patients treated with nicotinic acid derivatives showed significant improvements in lipid profiles, particularly increases in high-density lipoprotein (HDL) levels while reducing LDL and triglycerides.
- Neurodegenerative Disorders : Observational studies suggest that patients receiving treatment with nicotinic acid derivatives report improved cognitive function and reduced symptoms associated with neurodegenerative diseases.
Q & A
Q. How can systematic reviews improve the validation of this compound’s mechanism of action?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
